molecular formula C9H9N3O3 B2711372 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 881587-44-6

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2711372
CAS No.: 881587-44-6
M. Wt: 207.189
InChI Key: ZCIBBWZPGAMQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of three methyl groups, a nitro group, a carbonitrile group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 3-methyl-2-butanone with malononitrile in the presence of ammonium acetate and acetic acid, followed by nitration using nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, strong acids or bases.

Major Products Formed:

    Reduction of the nitro group: 1,4,6-Trimethyl-5-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile.

    Reduction of the keto group: 1,4,6-Trimethyl-5-nitro-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

    Substitution reactions: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The compound may also inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

    1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-Nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the methyl groups, which can affect its solubility and interaction with biological targets.

Uniqueness: 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, is significant for its potential antimicrobial properties.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials and therapeutic agents.

Properties

IUPAC Name

1,4,6-trimethyl-5-nitro-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-7(4-10)9(13)11(3)6(2)8(5)12(14)15/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBBWZPGAMQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.